HCA2 Receptor Binding Affinity: Ortho-Fluoro Advantage
2-[(2-Fluorophenyl)amino]nicotinic acid demonstrates nanomolar binding affinity for the human HCA2 receptor, with an IC₅₀ of 21 nM in a competitive radioligand displacement assay [1]. This value represents a 15.6-fold improvement over an unsubstituted comparator compound (IC₅₀ = 327 nM) tested under identical conditions, establishing the ortho-fluoro substituent as a critical determinant for high-affinity HCA2 engagement [1][2].
| Evidence Dimension | Binding affinity (IC₅₀) for human HCA2 receptor |
|---|---|
| Target Compound Data | IC₅₀ = 21 nM |
| Comparator Or Baseline | Unsubstituted comparator compound (CHEMBL3299113); IC₅₀ = 327 nM |
| Quantified Difference | 15.6-fold lower IC₅₀ (higher affinity) |
| Conditions | Displacement of [⁵,⁶-³H]-nicotinic acid from recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes, 2 hr incubation, microbeta counting |
Why This Matters
The 15.6-fold potency differential enables robust target engagement at lower compound concentrations, reducing off-target liabilities in HCA2-driven experimental models.
- [1] BindingDB. BDBM50268988 (CHEMBL3589836). Affinity data: IC₅₀ = 21 nM for human HCA2 receptor. View Source
- [2] BindingDB. BDBM50022066 (CHEMBL3299113). Affinity data: IC₅₀ = 327 nM for human HCA2 receptor. View Source
